Functional Group Connectivity Determines Reactivity Fate: 6-Aminomethyl vs. 3-Carboxamide Isomers
6-(Aminomethyl)morpholin-3-one presents a free primary amine on a flexible methylene linker at position 6, with SMILES: NCC1CNC(=O)CO1 . The isomeric morpholine-3-carboxamide (CAS 132695-96-6, same formula C₅H₁₀N₂O₂) places a carboxamide directly at ring position 3: O=C(N)C1COCCN1 . The primary amine of the target compound is nucleophilic and reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes), while the carboxamide of the comparator is electrophilic at the carbonyl carbon and requires prior activation (e.g., dehydration to nitrile, reduction to amine) for further diversification. This divergence means the two isomers lead to different synthetic streams with distinct intermediate profiles, making them non-substitutable in a synthetic route designed around amine functionalization.
| Evidence Dimension | Functional group identity and synthetic accessibility |
|---|---|
| Target Compound Data | Primary amine (-CH₂NH₂) at C6; SMILES: NCC1CNC(=O)CO1; 1 rotatable bond (amine freely accessible for derivatization) |
| Comparator Or Baseline | Morpholine-3-carboxamide (CAS 132695-96-6): Carboxamide (-CONH₂) at C3; SMILES: O=C(N)C1COCCN1 |
| Quantified Difference | Qualitative difference in reaction manifold: amine → amide, sulfonamide, urea, secondary/tertiary amine; carboxamide → nitrile, amine (via reduction), tetrazole (via dehydration/cycloaddition). No direct quantitative rate comparison located in published literature. |
| Conditions | Based on structural connectivity and functional group analysis; predicted pKa of (6R)-6-(aminomethyl)morpholin-3-one amine: 14.05 ± 0.40 |
Why This Matters
A procurement decision that confuses the 6-aminomethyl isomer with the 3-carboxamide isomer will result in a different synthetic intermediate that cannot enter the same downstream reaction sequence, causing failure of the intended synthetic route.
